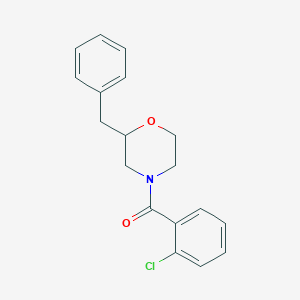![molecular formula C24H33N3O4 B6025298 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6025298.png)
1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat conditions such as high blood pressure, heart failure, and angina. In
Mecanismo De Acción
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. It also has antioxidant properties and can block the alpha-adrenergic receptors, which helps to dilate blood vessels and reduce blood pressure.
Biochemical and Physiological Effects:
Carvedilol has been shown to have several biochemical and physiological effects. It can reduce the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure. It can also reduce oxidative stress and inflammation, which are both implicated in the development of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol in lab experiments is its well-established safety profile. It has been used clinically for many years and has a low incidence of adverse effects. However, one limitation is that it may not be suitable for all types of experiments, as its mechanism of action is specific to the cardiovascular system.
Direcciones Futuras
There are several potential future directions for research on 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the use of this compound in combination with other medications for the treatment of cardiovascular disease. Another area of interest is the potential use of this compound in the treatment of other conditions such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on other systems in the body.
Conclusion:
In conclusion, this compound is a beta-blocker medication that has been extensively studied for its potential use in the treatment of various cardiovascular diseases. Its mechanism of action involves blocking beta-adrenergic receptors, reducing heart rate and blood pressure, and reducing oxidative stress and inflammation. While it has several advantages for use in lab experiments, its mechanism of action may limit its applicability to certain types of experiments. Further research is needed to better understand the potential uses of this compound and its effects on other systems in the body.
Métodos De Síntesis
Carvedilol can be synthesized through a multi-step process that involves the use of several chemical reactions. The first step involves the preparation of 2-[4-(2-furoyl)piperazin-1-yl]ethanol, which is then converted to 1-(9H-fluoren-9-yl)methyl-2-[4-(2-furoyl)piperazin-1-yl]ethanol. This intermediate product is then reacted with 4-(2-chloroethoxy)phenol to form the final product, 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its potential use in the treatment of various cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure, reduce mortality in patients with acute myocardial infarction, and decrease blood pressure in patients with hypertension. Carvedilol has also been studied for its potential use in the treatment of other conditions such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
furan-2-yl-[4-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c28-21(18-25-10-4-1-5-11-25)19-31-22-8-3-2-7-20(22)17-26-12-14-27(15-13-26)24(29)23-9-6-16-30-23/h2-3,6-9,16,21,28H,1,4-5,10-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTLQEMGHXGOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CN3CCN(CC3)C(=O)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B6025215.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6025222.png)
![2-[4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6025231.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6025244.png)
![N-benzyl-4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B6025258.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6025261.png)
![2-hydroxy-3,5-dinitrobenzaldehyde {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6025269.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(4-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6025277.png)
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]propanamide](/img/structure/B6025284.png)

![1-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025310.png)
![4-bromo-2-{[(3-{[4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}phenyl)imino]methyl}phenol](/img/structure/B6025318.png)
![N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6025330.png)
![[(2S)-1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-pyrrolidinyl]methanol](/img/structure/B6025336.png)